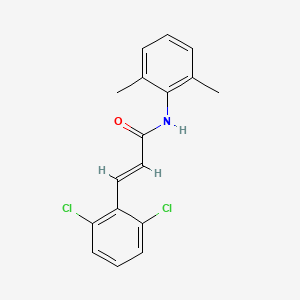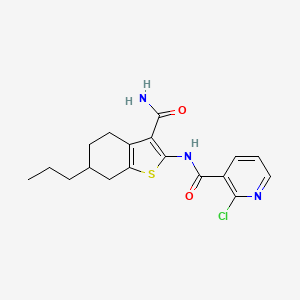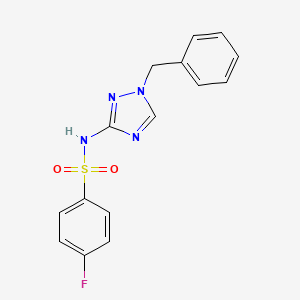
N-(2-Cyclohex-1-enyl-ethyl)-3-phenyl-acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a cyclohexenyl group, an ethyl chain, and a phenyl group attached to a propenamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE typically involves a multi-step process. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with cinnamoyl chloride to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can be achieved through continuous flow synthesis. This method allows for the efficient production of the compound with high yields and minimal purification steps. The process involves the use of automated reactors and in-line separation techniques to streamline the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated amides .
Aplicaciones Científicas De Investigación
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and dyestuffs .
Mecanismo De Acción
The mechanism of action of (E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to a reduction in the production of inflammatory mediators. This inhibition occurs through the interaction of the compound with the active site of the enzyme, preventing the substrate from binding and undergoing the catalytic reaction .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Cyclohexenyl)cyclohexanone: Used as a perfuming agent and in the production of special solvents.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses .
Uniqueness
(E)-N~1~-[2-(1-CYCLOHEXENYL)ETHYL]-3-PHENYL-2-PROPENAMIDE is unique due to its specific structural features, which allow it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C17H21NO |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
(E)-N-[2-(cyclohexen-1-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H21NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H,18,19)/b12-11+ |
Clave InChI |
MCWCQTQSPRJJMM-VAWYXSNFSA-N |
SMILES isomérico |
C1CCC(=CC1)CCNC(=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)

![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926991.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)


methanone](/img/structure/B14927050.png)
![N-(3,5-dimethylphenyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14927052.png)

